2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde
Description
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-methyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C8H11N3O/c1-6-9-7-2-3-11(5-12)4-8(7)10-6/h5H,2-4H2,1H3,(H,9,10) |
InChI Key |
GWUORTAWKFBUEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)CN(CC2)C=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approaches for Core Structure Formation
The imidazo[4,5-c]pyridine scaffold is typically constructed via cyclocondensation of 3,4-diaminopyridine derivatives with carbonyl-containing reagents. A zinc triflate-catalyzed method enables efficient ring formation using aryl aldehydes, as demonstrated in the synthesis of 2-substituted analogs . For instance, reacting 3,4-diaminopyridine with propionaldehyde under reflux in methanol yields 2-methylimidazo[4,5-c]pyridine intermediates, though subsequent formylation is required to install the carbaldehyde group .
Key reaction parameters:
-
Catalyst: Zinc triflate (5–10 mol%)
-
Solvent: Methanol
-
Temperature: Reflux (65°C)
Vilsmeier-Haack Formylation for C5 Functionalization
Direct formylation of preformed 2-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine is achieved via the Vilsmeier-Haack reaction. This method employs dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to generate the electrophilic chloroiminium ion, which reacts with the electron-rich C5 position of the heterocycle .
Procedure:
-
Dissolve 2-methylimidazo[4,5-c]pyridine (1 equiv) in dry DMF (5 mL/mmol).
-
Add POCl₃ (1.2 equiv) dropwise at 0°C, then warm to 60°C for 6 hours .
-
Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.
Optimization data:
Multi-Step Synthesis via N-Methylation and Oxidation
A patent-derived approach involves sequential N-methylation and oxidation (Figure 1) :
-
Intermediate preparation: 3,4-Diaminopyridine is treated with trichloromethyl chloroformate to form a bicyclic carbamate .
-
N-Methylation: Reaction with methyl iodide introduces the C2 methyl group (tetrabutylammonium bromide as phase-transfer catalyst) .
-
Oxidation: The C5 hydroxymethyl group is oxidized to carbaldehyde using MnO₂ or Dess-Martin periodinane .
Critical steps:
Reductive Amination and Ring Closure
A hybrid method combines reductive amination with malonaldehyde derivatives. For example, 3,4-diaminopyridine reacts with 2-bromomalonaldehyde in 1,4-dioxane at 60°C, followed by sodium borohydride reduction to stabilize the carbaldehyde .
Reaction scheme:
Yield comparison:
| Step | Yield (%) |
|---|---|
| Cyclocondensation | 91.3 |
| Reduction | 85–90 |
Catalytic Hydrogenation for Saturation Control
Partial saturation of the pyridine ring is achieved via palladium-catalyzed hydrogenation. Starting from 2-methylimidazo[4,5-c]pyridine-5-carbaldehyde, hydrogen gas (1 atm) and 10% Pd/C in ethanol selectively reduce the C6–C7 double bond .
Conditions:
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies:
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5-carboxylic acid.
Reduction: 2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5-methanol.
Substitution: Various substituted imidazo[4,5-c]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde exhibits a range of biological activities that make it a candidate for therapeutic applications:
- P2X7 Receptor Antagonism : Research has indicated that derivatives of imidazo[4,5-c]pyridines can act as potent antagonists of the P2X7 receptor, which is implicated in various inflammatory and neurodegenerative diseases. For instance, JNJ 54166060, a related compound, demonstrated significant antagonistic activity with an effective dose in preclinical models .
- Antihypertensive Properties : Some derivatives have been explored for their antihypertensive effects. The ability to modulate vascular responses positions these compounds as potential treatments for hypertension .
Therapeutic Applications
The therapeutic potential of this compound extends into several areas:
- Cancer Treatment : Compounds based on the imidazo[4,5-c]pyridine scaffold have shown promise in cancer therapy. They have been investigated for their ability to inhibit c-Met kinases, which are often overexpressed in various cancers. For example, derivatives have been selected as preclinical candidates for treating non-small cell lung cancer and renal cell carcinoma due to their favorable pharmacokinetic properties .
- Neurological Disorders : The modulation of pathways associated with neuroinflammation suggests that these compounds may also have applications in treating conditions like Huntington’s disease and other neurodegenerative disorders. Their ability to influence Janus kinase pathways has garnered interest in this area .
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound and its derivatives:
Mechanism of Action
The mechanism of action of 2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or antagonist by binding to the active site of the target molecule, thereby blocking its activity . This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Compound 35 (P2X7 Antagonist)
- Structure : Shares the imidazo[4,5-c]pyridine core but includes a fluoropyridinyl group and a trifluoromethylphenyl substituent.
- Properties : Exhibits superior solubility and tolerability compared to analogues like Compound 29, attributed to optimized substituents enhancing pharmacokinetics .
- Application : Advanced to Phase I clinical trials for mood disorders due to its efficacy in preclinical models .
Benzo[d]oxazol-2-yl Derivatives (PAH Mutant Stabilizers)
- Structure : Incorporates a benzo[d]oxazol-2-yl group on the imidazo[4,5-c]pyridine core.
- Properties : Designed to stabilize mutant phenylalanine hydroxylase (PAH) for phenylketonuria treatment. The bulky aromatic substituent enhances target binding affinity .
Thieno[3,2-c]pyridine Analogues (Clopidogrel Precursors)
Methyl-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate
- Structure: Replaces the imidazole ring with a thiophene ring (thieno[3,2-c]pyridine core).
- Properties : Key intermediate in clopidogrel synthesis. Racemization processes and salt forms (e.g., hydrosulfate) are critical for optimizing antiplatelet activity .
- Application: Demonstrates how core heterocycle substitution (thieno vs. imidazo) dictates biological targets—antiplatelet vs. CNS/immunomodulatory .
Imidazolinone-Pyridine Herbicides
Imazamox and Imazethapyr
- Structure: Imidazolinone ring fused to pyridinecarboxylic acid (positions differ from the imidazo[4,5-c]pyridine core).
- Properties : Methoxymethyl (imazamox) and ethyl (imazethapyr) substituents confer herbicidal activity via acetolactate synthase inhibition.
- Application : Agricultural use contrasts with the pharmaceutical focus of the target compound, underscoring functional group-driven divergence .
tert-Butyl-Protected Imidazo[4,5-c]pyridine Derivatives
tert-Butyl 2-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
- Structure : tert-Butyl carbamate replaces the carbaldehyde group.
- Properties : Enhanced stability and reduced reactivity due to the protective group. Hazard profiles (e.g., H302, H315) suggest higher toxicity compared to the carbaldehyde analogue .
- Application : Utilized as a synthetic intermediate; the tert-butyl group facilitates storage and handling .
Data Tables: Key Comparative Properties
Biological Activity
2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 165.19 g/mol
- CAS Number : 485402-49-1
Biological Activity Overview
The biological activity of this compound has been explored in various studies. This compound has shown promise in several areas:
- Antiparasitic Activity :
-
Cytotoxicity :
- In vitro studies demonstrated that modifications to the imidazo[4,5-c]pyridine scaffold can significantly affect cytotoxicity against human cancer cell lines. For instance, certain derivatives showed lower cytotoxicity while maintaining antiparasitic activity, indicating a favorable therapeutic profile .
- Anti-inflammatory Properties :
Structure-Activity Relationship (SAR)
The SAR of imidazo[4,5-c]pyridine derivatives has been extensively studied to optimize their biological activities. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like trifluoromethyl) at specific positions on the imidazo ring can enhance potency while reducing cytotoxicity against non-target cells .
- Modifications : Variations in the nitrogen positioning and substituents on the pyridine ring significantly influence both the affinity for biological targets and overall bioactivity.
Case Study 1: Antitrypanosomal Activity
A study evaluated a series of imidazo[4,5-c]pyridine derivatives for their effectiveness against T. brucei. The most promising candidate demonstrated an EC50 value of 53 nM, indicating potent activity against the parasite while exhibiting minimal cytotoxicity towards HepG2 cells (TC50 > 25 μM) .
Case Study 2: Anti-inflammatory Activity
Research focusing on related compounds revealed that certain derivatives could inhibit COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests that modifications to the imidazo scaffold could yield effective anti-inflammatory agents with reduced side effects .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 165.19 g/mol |
| CAS Number | 485402-49-1 |
| EC50 (Antiparasitic Activity) | 53 nM |
| TC50 (Cytotoxicity) | >25 μM |
| IC50 (COX-2 Inhibition) | Comparable to celecoxib |
Q & A
Q. 1.1. What are the key synthetic strategies for preparing 2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde?
The synthesis typically involves multi-step reactions:
- Core Formation : Cyclocondensation of substituted pyridine derivatives with carbonyl precursors under acidic or basic conditions to form the imidazo[4,5-c]pyridine core .
- Functionalization : Introduction of the aldehyde group via oxidation of a hydroxymethyl intermediate (e.g., using MnO₂ or Dess-Martin periodinane) .
- Purification : Chromatography (e.g., flash column) or recrystallization to isolate the final product.
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Formation | NH₄OAc, AcOH, 80°C | 60–70 |
| Aldehyde Oxidation | MnO₂, CH₂Cl₂, RT | 50–60 |
Q. 1.2. How is the structural integrity of this compound validated in academic research?
Analytical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the aldehyde proton (δ 9.8–10.2 ppm) and fused ring system .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₉H₁₁N₃O).
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. 1.3. What solubility and stability properties are critical for experimental design?
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but limited in water. Add co-solvents like ethanol for biological assays .
- Stability : Degrades under prolonged light exposure; store at –20°C in amber vials. Stability in buffer systems (pH 7.4) should be validated via UV-Vis kinetics .
Advanced Research Questions
Q. 2.1. How can researchers resolve contradictions in biological activity data for this compound?
Contradictions often arise from assay conditions or impurity profiles:
- Assay Optimization : Standardize cell-based assays (e.g., MTB inhibition) with controls for cytotoxicity (e.g., RAW 264.7 cells) .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidized derivatives) that may interfere with activity .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm potency thresholds .
Q. 2.2. What methodologies are used to study its interaction with biological targets (e.g., enzymes)?
- Molecular Docking : Predict binding modes with targets like pantothenate synthetase using software (AutoDock Vina) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD) .
- Enzymatic Assays : Monitor inhibition via spectrophotometric detection of cofactor depletion (e.g., NADH at 340 nm) .
Q. 2.3. How can synthetic routes be optimized to improve yield and scalability?
- Catalyst Screening : Test Pd/C or enzyme-mediated oxidation for greener aldehyde formation .
- Flow Chemistry : Continuous-flow reactors reduce reaction times and improve reproducibility .
- Byproduct Analysis : Tandem MS identifies side products; adjust stoichiometry or temperature to minimize them .
Data Contradiction Analysis
Q. 3.1. How to address discrepancies in reported biological activities across studies?
Q. Case Study :
| Study | Reported IC₅₀ (µM) | Assay Condition |
|---|---|---|
| A | 21.8 ± 0.8 | MTB PS, pH 7.0 |
| B | 48.2 ± 2.1 | MTB PS, pH 6.5 |
| Conclusion: pH-dependent activity explains variability; validate under standardized conditions . |
Q. Methodological Tables
Q. Table 1: Key Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 177.2 g/mol | HRMS |
| LogP | 1.2 ± 0.3 | HPLC (Shimadzu) |
| pKa (Aldehyde) | ~8.5 | Potentiometric Titration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
